
Vonafexor
概要
説明
EYP001は、ボナフェキソール としても知られており、合成非ステロイド性、非胆汁酸、高選択的ファルネソイドX受容体(FXR)アゴニストです。FXRは、胆汁酸、脂質、およびグルコース代謝の調節において重要な役割を果たす核内受容体です。 EYP001は、FXR活性を調節する能力により、慢性肝炎B型(CHB)および非アルコール性脂肪性肝炎(NASH)の治療に有望であることが示されています .
準備方法
EYP001の合成には、重要な中間体の形成とその後の官能基化を含む複数の段階が含まれます。正確な合成経路と反応条件は、EYP001を開発しているENYO Pharma社の機密情報です。 この化合物は、FXRアゴニストとしての高い選択性と効力を確保する一連の化学反応によって合成されることが知られています .
化学反応の分析
EYP001は、以下を含むさまざまな化学反応を受けます。
酸化: EYP001は、特定の条件下で酸化されて酸化誘導体となる可能性があります。
還元: この化合物は還元されて還元体となる可能性があり、これは異なる生物学的活性を有する可能性があります。
科学研究への応用
EYP001は、幅広い科学研究への応用を持っています。
科学的研究の応用
Clinical Trials and Findings
The LIVIFY trial , a Phase IIa study, evaluated the safety and efficacy of vonafexor in patients with suspected fibrotic NASH. The trial involved 120 participants randomized to receive either this compound or placebo over 12 weeks. Key findings include:
- Reduction in Liver Fat Content : Patients receiving this compound demonstrated significant reductions in liver fat content (LFC) compared to placebo. The VONA-100QD group showed a mean reduction of 6.3%, while the VONA-200QD group had a 5.4% reduction, against a 2.3% reduction in the placebo group .
- Improvement in Liver Enzymes : Notable decreases in liver enzymes were observed, indicating reduced liver injury .
- Weight Loss : Participants also experienced weight loss, contributing to overall metabolic improvements .
- Renal Function Improvement : Importantly, this compound treatment led to improvements in kidney function parameters, with 76% of patients showing enhanced estimated glomerular filtration rate (eGFR) .
Safety Profile
This compound was generally well-tolerated, with mild to moderate pruritus reported in some patients. The increase in low-density lipoprotein cholesterol observed was manageable .
Chronic Hepatitis B
This compound is also being investigated for its efficacy in treating chronic hepatitis B virus infection. While specific trial results are not extensively detailed in the current literature, its mechanism as an FXR agonist suggests potential benefits in managing liver inflammation associated with hepatitis B .
Preclinical Studies
Preclinical studies have demonstrated that this compound exhibits significant therapeutic effects on kidney morphology and function in animal models of CKD. These studies suggest that this compound can effectively reduce renal interstitial fibrosis and inflammation after just three weeks of treatment .
Clinical Trials
In addition to its application for NASH, this compound is being studied for its effects on Alport syndrome—a genetic condition that leads to progressive kidney disease. A Phase II clinical trial is currently underway to assess the safety and efficacy of this compound in preserving kidney function and reversing damage in affected patients .
Summary of Findings
Application | Efficacy | Safety Profile | Clinical Status |
---|---|---|---|
Non-Alcoholic Steatohepatitis | Significant reduction in liver fat and enzymes; weight loss; improved renal function | Generally well-tolerated; mild pruritus | Phase IIa LIVIFY trial completed |
Chronic Kidney Disease | Positive effects on kidney morphology; reduced fibrosis | Not extensively documented yet | Ongoing studies for Alport syndrome |
作用機序
EYP001は、ファルネソイドX受容体(FXR)のアゴニストとして作用することで効果を発揮します。FXRは、胆汁酸、脂質、およびグルコース代謝に関与する遺伝子の発現を調節する核内受容体です。EYP001は、FXRを活性化することにより、これらの代謝経路を調節し、肝臓機能の改善と肝臓脂肪量の減少につながります。 CHBの文脈では、EYP001は、重要なウイルス複製中間体である共有結合閉環状DNA(cccDNA)の転写活性を影響を与えることによって、B型肝炎ウイルス(HBV)の複製を阻害します .
類似化合物との比較
EYP001は、オベチコール酸(OCA)、トロピフェキソール、およびシロフェキソールなどの他のFXRアゴニストと比較されます。EYP001とは異なり、オベチコール酸は胆汁酸誘導体ですが、EYP001は非胆汁酸化合物です。この違いは、EYP001の独特な薬物動態特性、特に肝臓への優先的な分布と持続的な標的との結合に寄与しています。 さらに、EYP001は、臨床試験で良好な安全性プロファイルと強力な有効性を示しており、肝臓病の治療のための有望な候補となっています .
参考文献
生物活性
Vonafexor (EYP001) is a novel, non-steroidal farnesoid X receptor (FXR) agonist, developed primarily for the treatment of non-alcoholic steatohepatitis (NASH) and related metabolic disorders. This article explores its biological activity, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent studies and trials.
This compound selectively activates FXR, a nuclear receptor that plays a crucial role in regulating bile acid metabolism, lipid homeostasis, and glucose metabolism. The activation of FXR leads to several metabolic effects:
- Bile Acid Regulation : FXR activation suppresses bile acid synthesis and promotes their excretion, which helps in reducing toxic bile acid accumulation in the liver .
- Lipid Metabolism : It inhibits hepatic lipogenesis and promotes fatty acid oxidation, thus reducing triglyceride levels and improving cholesterol profiles .
- Glucose Homeostasis : FXR activation enhances insulin sensitivity and reduces gluconeogenesis, contributing to better glucose control .
Clinical Efficacy
The LIVIFY trial , a pivotal Phase IIa study, assessed the efficacy of this compound in patients with suspected fibrotic NASH. The trial was structured in two parts:
- Part A : Focused on safety and pharmacokinetics with 24 patients.
- Part B : Enrolled 96 patients to evaluate efficacy.
Key Findings from the LIVIFY Trial
- Reduction in Liver Fat Content (LFC) : Patients receiving this compound showed significant reductions in LFC compared to placebo:
- Weight Loss and Liver Enzyme Improvement : Participants also experienced reductions in body weight and liver enzymes (ALT and AST), indicating improved liver function.
- Renal Function : Improvements in creatinine-based glomerular filtration rate were noted, suggesting potential renal benefits alongside hepatic effects .
- Safety Profile : this compound was generally well-tolerated; however, mild to moderate pruritus was reported in some participants .
Preclinical Studies
Preclinical studies have demonstrated this compound's efficacy in various models:
- Alport Syndrome : In a mouse model of Alport syndrome, this compound significantly improved kidney morphology and function .
- Chronic Kidney Disease (CKD) : Studies indicated that this compound positively affected kidney biology, showing improvements in renal interstitial fibrosis and inflammation compared to standard treatments like Losartan .
Comparative Efficacy Table
Study/Trial | Condition | Dosage | Primary Outcome | Results |
---|---|---|---|---|
LIVIFY Trial | NASH | VONA-100QD | Reduction in LFC | -6.3% vs placebo (-2.3%) |
LIVIFY Trial | NASH | VONA-200QD | Reduction in LFC | -5.4% vs placebo (-2.3%) |
ALPESTRIA-1 | Alport Syndrome | TBD | Kidney function | Significant improvement |
CKD Studies | CKD | TBD | Renal morphology | Strong curative effect |
特性
IUPAC Name |
4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGQSYUNOIJBNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192171-69-9 | |
Record name | Vonafexor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VONAFEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Vonafexor and how does this relate to its therapeutic potential for chronic kidney disease (CKD)?
A1: this compound is a potent and selective agonist of the nuclear receptor NR1H4, also known as Farnesoid X receptor (FXR). [, ] Upon binding to FXR, this compound promotes the expression of downstream target genes involved in bile acid homeostasis, lipid metabolism, and inflammation. [] In the context of CKD, research indicates that NR1H4 expression is downregulated in various models of the disease. [] this compound treatment in these models led to the activation of NR1H4 target genes, a reduction in renal lesions (including glomerulosclerosis, tubular dilation, and interstitial fibrosis), and a decrease in inflammatory markers. [] These findings suggest that the activation of the NR1H4 pathway by this compound could be a promising therapeutic strategy for CKD.
Q2: Has this compound shown efficacy in any other disease models besides CKD?
A2: Yes, this compound has also demonstrated potential in preclinical models of chronic hepatitis B (CHB). [] In vitro and in vivo studies have revealed that FXR agonists can inhibit HBV replication and reduce viral markers. [] In a clinical trial involving CHB patients, this compound treatment was associated with a decrease in HBsAg (Hepatitis B surface antigen) concentrations and, when combined with pegylated-interferon-α2a, led to a reduction in HBcrAg (Hepatitis B e antigen) and pgRNA (pregenomic RNA). [] These results highlight the potential of this compound as a therapeutic agent for CHB, although further research is needed to confirm these findings in larger trials.
Q3: What is the connection between NAFLD/MAFLD/MASLD and CKD, and how does this compound play a role in this relationship?
A3: There is growing evidence suggesting a bidirectional link between chronic kidney disease (CKD) and fatty liver diseases, encompassing nonalcoholic fatty liver disease (NAFLD), metabolic dysfunction-associated fatty liver disease (MAFLD), and metabolic dysfunction-associated steatotic liver disease (MASLD). [] These conditions share common risk factors and often coexist, contributing to a greater disease burden. While the exact mechanisms linking these diseases are complex and multifactorial, they are believed to involve interconnected pathways such as insulin resistance, inflammation, oxidative stress, and gut dysbiosis. this compound, as an FXR agonist, demonstrates potential in addressing this complex interplay. By targeting FXR, this compound influences various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation, which are often dysregulated in both CKD and fatty liver diseases. []
Q4: Does this compound impact any specific cell types within the kidney?
A4: Research suggests that this compound exerts its beneficial effects on multiple cell types within the kidney. In preclinical models of CKD, this compound treatment was associated with a reduction in lymphocyte and macrophage infiltration, indicating a decrease in inflammatory cell presence. [] Furthermore, this compound mitigated myofibroblast activation, a key process in the development of fibrosis. [] Importantly, this compound also demonstrated a protective effect on podocytes, specialized cells crucial for kidney filtration, by halting their loss. [] These findings highlight the multi-faceted impact of this compound on various renal cell populations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。